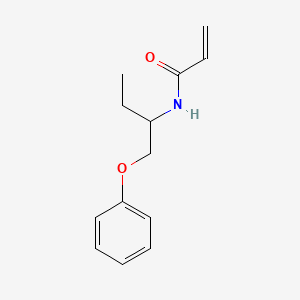

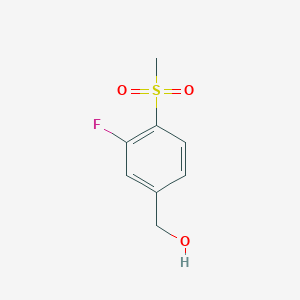

![molecular formula C11H17Cl2N3O B2450048 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride CAS No. 435342-12-4](/img/structure/B2450048.png)

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

Antitumor Applications

- Synthesis and Antitumor Activity : A study by Tomorowicz et al. (2020) on novel benzimidazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The study highlighted the potential of benzimidazole compounds in cancer treatment (Łukasz Tomorowicz, et al., 2020).

Microtubule-Destabilizing Properties

- Microtubule-Destabilizing Properties : Research by Stepanov et al. (2015) found that certain benzimidazole derivatives have anti-proliferative effects in cancer cell lines and sea urchin embryos, suggesting their role in microtubule destabilization (A. I. Stepanov, et al., 2015).

Inhibition of Interleukin-5

- IL-5 Inhibitory Activity : A 2019 study by Boggu et al. revealed that certain hydroxyethylaminomethylbenzimidazole analogs, similar in structure to the compound , showed potent inhibitory activity against interleukin-5 (P. Boggu, et al., 2019).

Antimicrobial Evaluation

- Antimicrobial Agents Development : Desai et al. (2015) synthesized novel benzimidazole derivatives that exhibited potent antimicrobial activity against a range of microorganisms, demonstrating the potential of benzimidazole-based compounds in antimicrobial therapy (N. Desai, et al., 2015).

Cardiac Electrophysiological Activity

- Cardiac Electrophysiological Properties : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, structurally related to the benzimidazole compound, indicated potential applications in treating cardiac arrhythmias (T. K. Morgan, et al., 1990).

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Properties : Reddy et al. (2010) investigated novel benzimidazole derivatives with demonstrated antibacterial and antifungal activity, suggesting their use in addressing infectious diseases (V. Reddy, et al., 2010).

Spectroscopic and Thermodynamic Properties

- Spectroscopic and Thermodynamic Analysis : Uppal et al. (2019) conducted experimental and theoretical studies on benzimidazole derivatives, providing insights into their structural and electronic properties (A. Uppal, et al., 2019).

Propriétés

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11;;/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWIKFJJIDMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

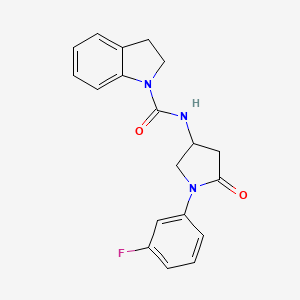

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

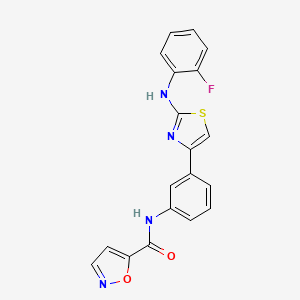

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)

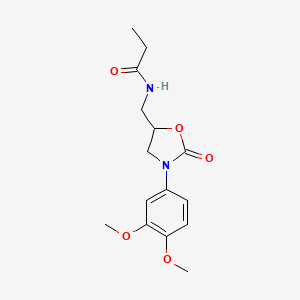

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)